molecular formula C11H14N2O6 B5170501 N-(2-nitrophenyl)-beta-D-xylopyranosylamine

N-(2-nitrophenyl)-beta-D-xylopyranosylamine

Cat. No.: B5170501
M. Wt: 270.24 g/mol
InChI Key: KGPWBFBBGLVSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-beta-D-xylopyranosylamine, also known as Nitrophenyl-Xyloside (NPX), is a chemical compound used in scientific research to study the activity of enzymes involved in glycosylation. Glycosylation is a process in which sugar molecules are added to proteins, lipids, or other molecules, which can affect their structure or function. NPX is a substrate, or a molecule that is acted upon by an enzyme, for glycosyltransferases, which are enzymes that transfer sugar molecules from one molecule to another.

Mechanism of Action

When NPX is acted upon by a glycosyltransferase enzyme, the sugar molecule attached to the xylose group is transferred to another molecule, such as a protein or lipid. This process can affect the structure or function of the molecule, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPX are dependent on the specific glycosyltransferase enzyme that is being studied. For example, the addition of a sugar molecule to a protein can affect its stability, localization, and interaction with other molecules. In some cases, glycosylation can also affect the biological activity of a protein, such as its ability to bind to a receptor or enzyme.

Advantages and Limitations for Lab Experiments

One advantage of using NPX in lab experiments is that it is a well-characterized substrate that can be used to measure the activity of specific glycosyltransferases. It is also relatively easy to synthesize and purify. However, one limitation is that the glycosylation of NPX may not accurately reflect the glycosylation of endogenous substrates in cells, which can be more complex and difficult to study.

Future Directions

There are several future directions for research involving NPX. One area of interest is the development of new glycosyltransferase inhibitors, which could have therapeutic applications in diseases such as cancer and autoimmune disorders. Another area of research is the study of glycosylation pathways in different cell types and tissues, which could provide insight into the role of glycosylation in normal and disease states. Finally, the development of new techniques for measuring glycosylation in vivo could lead to new diagnostic and therapeutic tools for a variety of diseases.

Synthesis Methods

NPX can be synthesized using a multi-step process involving the reaction of xylose with nitrophenylamine. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

NPX is used in a variety of scientific research applications, including the study of glycosylation pathways in cells and the characterization of glycosyltransferase enzymes. It can be used to measure the activity of specific glycosyltransferases in vitro, which can provide insight into their role in cellular processes such as protein folding, signaling, and immune response.

Properties

IUPAC Name

2-(2-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-3-1-2-4-7(6)13(17)18/h1-4,8-12,14-16H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPWBFBBGLVSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=CC=C2[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.